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Compound of Interest

Compound Name: N-(4-Fluorobenzoyl)piperidine

Cat. No.: B1301799 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for N-(4-
Fluorobenzoyl)piperidine, a key chemical intermediate. The document details nuclear

magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside the

experimental protocols for their acquisition. This information is critical for the verification,

characterization, and quality control of this compound in research and development settings.

Spectroscopic Data Summary
While a complete, published dataset for N-(4-Fluorobenzoyl)piperidine is not readily

available, the following tables present spectroscopic data for the closely related analogue, N-

(2,4-Difluorobenzoyl)piperazine. This data serves as a valuable reference point for the

expected spectral characteristics of the title compound.

Table 1: ¹H NMR Spectroscopic Data
Solvent: CDCl₃, Spectrometer Frequency: 400 MHz
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Chemical Shift (δ)
ppm

Multiplicity Number of Protons Assignment

2.92 br. s 2H NCH₂ (amine site)

3.03 br. s 2H NCH₂ (amine site)

3.39 br. s 2H NCH₂ (amide site)

3.85 br. s 2H NCH₂ (amide site)

6.85 t 1H ArH

6.96 t 1H ArH

7.40 m 1H ArH

Data sourced from a study on N-(2,4-Difluorobenzoyl)piperazine, a related compound.[1]

Table 2: ¹³C NMR Spectroscopic Data
Solvent: CDCl₃, Spectrometer Frequency: 101 MHz

Chemical Shift (δ) ppm Assignment

42.4, 45.3, 45.8, 47.4 NCH₂

104.4 (t) CH (Aromatic)

112.5 (dd) CH (Aromatic)

120.1 (dd) C (Aromatic)

130.8 (m) CH (Aromatic)

158.7 (dt) C (Aromatic)

164.0 (dt) C (Aromatic)

164.6 C=O (Amide)

Data sourced from a study on N-(2,4-Difluorobenzoyl)piperazine, a related compound.[1]
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Table 3: Mass Spectrometry Data
m/z Ion Ionization Mode

227 [M+H]⁺ ESI+

Data corresponds to the protonated molecule of N-(2,4-Difluorobenzoyl)piperazine.[1]

Experimental Protocols
The following are detailed methodologies for the key spectroscopic analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectra are recorded on a 400 MHz spectrometer. Samples are dissolved in a deuterated

solvent, typically chloroform-d (CDCl₃), and transferred to a 5 mm NMR tube. Tetramethylsilane

(TMS) is used as an internal standard for referencing the chemical shifts (δ) in parts per million

(ppm). For amides, which can exhibit restricted rotation around the C-N bond, temperature-

dependent NMR studies may be employed to investigate conformational dynamics. Due to

potential proton exchange, amide N-H protons are often best observed in aprotic solvents like

DMSO-d₆.

Infrared (IR) Spectroscopy
For solid samples, a common preparation method is the creation of a potassium bromide (KBr)

pellet. A small amount of the sample (1-2 mg) is finely ground with approximately 100-200 mg

of dry KBr powder. This mixture is then compressed under high pressure to form a transparent

pellet. Alternatively, a Nujol mull can be prepared by grinding the solid with a few drops of

mineral oil to create a paste, which is then spread between two salt plates (e.g., NaCl or KBr).

The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer, which

measures the interaction of infrared radiation with the sample to identify functional groups

based on their vibrational frequencies.

Mass Spectrometry (MS)
Electrospray ionization mass spectrometry (ESI-MS) is a soft ionization technique well-suited

for this type of molecule. The sample is dissolved in a suitable solvent and introduced into the

mass spectrometer. A high voltage is applied to the liquid to create an aerosol of charged
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droplets. The solvent evaporates, leading to the formation of gas-phase ions. These ions are

then guided into the mass analyzer, which separates them based on their mass-to-charge ratio

(m/z). This technique is highly sensitive and typically shows the protonated molecule [M+H]⁺.

Visualization of Analytical Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a

synthesized chemical compound like N-(4-Fluorobenzoyl)piperidine.
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Caption: General workflow for the spectroscopic analysis of a synthesized compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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